molecular formula C8H15NO B3049541 3-Methoxy-8-azabicyclo[3.2.1]octane CAS No. 209733-22-2

3-Methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B3049541
CAS No.: 209733-22-2
M. Wt: 141.21
InChI Key: GPCOICWXCKOIEM-UHFFFAOYSA-N
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Description

3-Methoxy-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Tropane alkaloids are known for their wide array of interesting biological activities, making them significant in various fields of research .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-8-azabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. As a tropane alkaloid, it is known to interact with neurotransmitter systems, particularly the cholinergic and dopaminergic systems. The compound can bind to receptors and inhibit the reuptake of neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-8-azabicyclo[3.2.1]octane is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCOICWXCKOIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732109
Record name 3-Methoxy-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209733-22-2, 1256643-17-0
Record name 3-Methoxy-8-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209733-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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